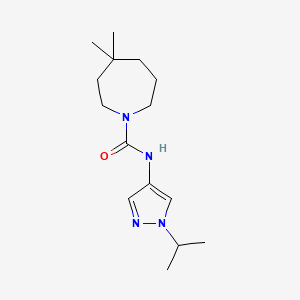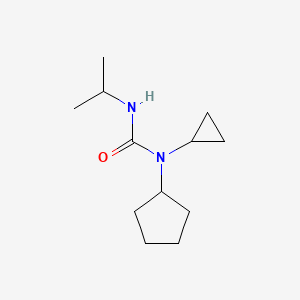![molecular formula C18H17FN4O2 B7585472 N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide](/img/structure/B7585472.png)
N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide, also known as FM19G11, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrazole-carboxamide derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory and anti-tumor effects.
Mecanismo De Acción
The mechanism of action of N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide involves the inhibition of NF-κB activation, which is a key regulator of inflammation and immune responses. NF-κB is activated in response to various stimuli, including cytokines, growth factors, and stress, and plays a critical role in the regulation of cellular processes, including cell survival, proliferation, and differentiation. N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide has been found to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. By inhibiting NF-κB activation, N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide reduces the production of pro-inflammatory cytokines and chemokines, thereby suppressing the inflammatory response.
Biochemical and physiological effects:
N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. Several studies have shown that N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide inhibits the activation of NF-κB, a transcription factor that plays a critical role in the regulation of inflammatory responses. By inhibiting NF-κB activation, N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide reduces the production of pro-inflammatory cytokines and chemokines, thereby suppressing the inflammatory response. N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide has also been found to exhibit anti-tumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Moreover, N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide has several advantages and limitations for lab experiments. One of the advantages is that it exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects, which makes it a promising candidate for the development of therapeutics. Another advantage is that it has been extensively studied, and its mechanism of action is well understood. However, one of the limitations is that it has low solubility in water, which can make it difficult to use in some experiments. Moreover, its stability under different conditions needs to be further investigated.
Direcciones Futuras
There are several future directions for the research on N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide. One of the directions is to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular diseases. Another direction is to develop more efficient synthesis methods to improve its yield and purity. Moreover, the pharmacokinetics and pharmacodynamics of N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide need to be further investigated to determine its optimal dosage and administration route. Finally, the development of N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide derivatives with improved solubility and stability may enhance its therapeutic potential.
Métodos De Síntesis
N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide can be synthesized using a multistep process that involves the reaction of various chemical reagents. The synthesis method of N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide involves the reaction of 3-fluoro-4-(2-hydroxyethyl)phenol with 2-chloromethylpyridine, followed by the reaction of the resulting compound with 4-amino-1,5-dimethylpyrazole-3-carboxylic acid. The final step involves the reaction of the resulting compound with N,N-dimethylformamide dimethyl acetal to yield N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide.
Aplicaciones Científicas De Investigación
N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide exhibits anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a critical role in the regulation of inflammatory responses. N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide has also been found to exhibit anti-tumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Moreover, N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-12-15(10-21-23(12)2)18(24)22-13-6-7-17(16(19)9-13)25-11-14-5-3-4-8-20-14/h3-10H,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLCZVUQONYONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)NC2=CC(=C(C=C2)OCC3=CC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-ol](/img/structure/B7585394.png)


![2,3-Dihydroindol-1-yl-[2-[[1-(hydroxymethyl)cyclopropyl]methylamino]pyridin-3-yl]methanone](/img/structure/B7585405.png)



![1-[2-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7585440.png)
![2-[2-(4-Chlorophenyl)azetidin-1-yl]acetamide](/img/structure/B7585445.png)
![N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B7585467.png)
![N-[1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-yl]acetamide](/img/structure/B7585470.png)
![1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole](/img/structure/B7585478.png)

